Zonisamide

Content Navigation

CAS Number

Product Name

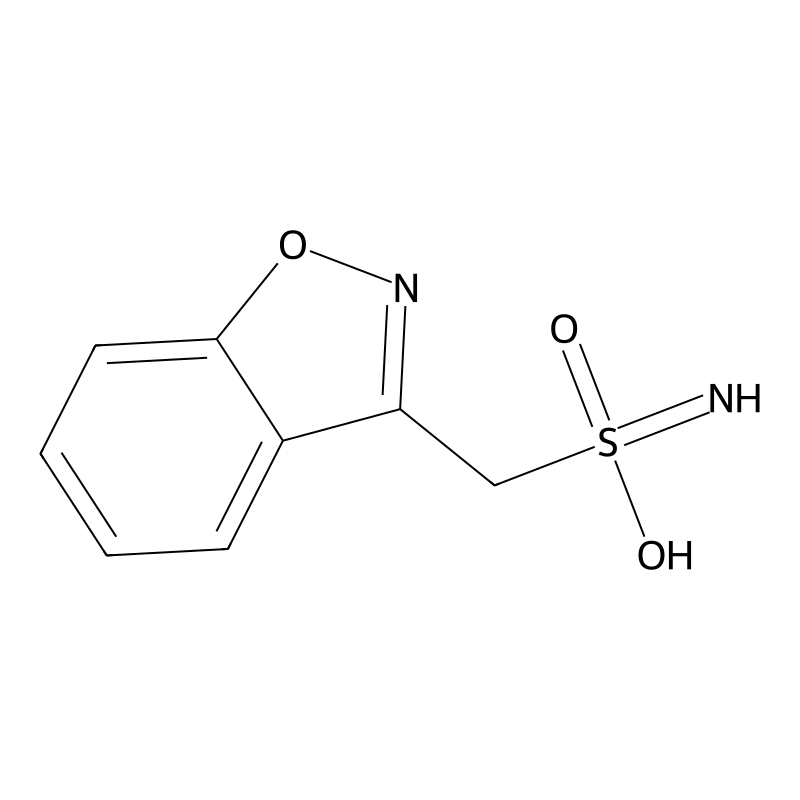

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid.

In water, 0.80 mg/L, temp not specified

2.09e+00 g/L

Synonyms

Canonical SMILES

Mechanism of T-Type Calcium Channel Inhibition

The table below summarizes the key experimental findings on the inhibitory action of zonisamide on T-type calcium channels.

| Aspect of Inhibition | Experimental Findings | Experimental Model |

|---|---|---|

| Effect on Current Amplitude | Concentration-dependent reduction of T-type ICa; 38.3% ± 5.8% reduction at 50 μM [1]. | Cultured human neuroblastoma cells (NB-1) [1]. |

| Effect on Inactivation Kinetics | No change in inactivation kinetics or voltage dependence of action [1]. | Cultured human neuroblastoma cells (NB-1) [1]. |

| Effect on Steady-State Inactivation | Shifts the inactivation curve by approximately -20 mV [1]. | Cultured human neuroblastoma cells (NB-1) [1]. |

| Proposed Cellular Mechanism | Shifts channel population towards the inactivated state, reducing availability for opening upon depolarization [1]. | Based on "resting blocking actions" and shift in inactivation curve [1]. |

This pharmacological profile is significant in the context of epilepsy. In the thalamocortical circuit, T-type calcium channels in thalamic relay neurons are responsible for generating burst-firing and rhythmic oscillations, such as the 3 Hz spike-and-wave discharges seen in absence seizures [2] [3]. This compound suppresses an important component of the inward current that underlies epileptiform cellular bursting, thereby inhibiting the spread of seizure activity [1].

Core Experimental Context

The foundational insights into this compound's mechanism come from specific laboratory methodologies.

- Cell Model: The key electrophysiological studies were conducted on cultured neuroblastoma cells of human origin (NB-1) [1].

- Core Technique: The primary methodology used was the whole-cell voltage-clamp technique to isolate and measure the T-type calcium current (ICa) [1]. This protocol involves clamping the membrane potential at a hyperpolarized holding state (e.g., -100 mV) to ensure T-type channels are de-inactivated, followed by depolarizing test pulses to activate them. The effect of this compound dissolved in the extracellular solution on this current is then measured [1] [3].

- Data Interpretation: Analysis of current amplitude and the voltage-dependence of channel inactivation (using a double-pulse protocol) revealed the drug's mechanism as a resting state blocker that negatively shifts the inactivation curve [1].

Integrated Mechanisms and Neuroprotective Potential

This compound has multiple mechanisms of action contributing to its clinical efficacy and potential neuroprotective effects.

This compound's multi-target mechanism of action [4] [5]

The broad-spectrum efficacy of this compound is attributed to this multi-target mechanism [4]. Its action on sodium and T-type calcium channels is considered primary for stopping seizure spread, while its other activities may contribute to efficacy in various seizure types and offer neuroprotective benefits [2] [5]. Blocking T-type channels is particularly crucial for controlling rhythms in the thalamocortical network [3].

Quantitative Pharmacology & Research Considerations

For research and development purposes, understanding the quantitative binding and functional data is critical. The following table consolidates key pharmacological parameters for this compound.

| Parameter | Value / Range | Context / Notes |

|---|---|---|

| IC₅₀ for T-type Channel Blockade | 0.05 - 0.5 mM [2] | Varies based on experimental system. |

| Clinical Plasma Concentration | 10 - 40 mg/L [4] | Trough levels associated with efficacy. Equivalent to ~47 - 188 µM. |

| Key Molecular Targets | CaV3.1, CaV3.2, CaV3.3 (T-type channels); Voltage-gated Sodium Channels [5] | Action on all three T-type channel isoforms. |

| Selectivity Consideration | No effect on L-type calcium currents [5] | Differentiates it from some calcium channel blockers. |

When designing experiments, note that this compound's action is state-dependent, preferentially blocking inactivated channels [1]. Its effect is more pronounced at hyperpolarized membrane potentials where T-type channels are in a de-inactivated state [1]. Drug interactions are also a key variable; concomitant use of enzyme-inducing antiseizure drugs (e.g., carbamazepine, phenytoin) increases this compound clearance, which may require higher doses to achieve target concentrations in experimental and clinical settings [4] [6].

References

- 1. Mechanisms of T-type calcium channel blockade by ... [pubmed.ncbi.nlm.nih.gov]

- 2. T-type Calcium Channel Blockers as Neuroprotective Agents [pmc.ncbi.nlm.nih.gov]

- 3. Low threshold T-type calcium channels as targets for novel ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Comprehensive, Updated Review for the ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. A new population pharmacokinetic model for dosing ... [sciencedirect.com]

zonisamide monoamine oxidase-B MAO-B inhibition mechanism

Quantitative Data on MAO-B Inhibition

The table below summarizes key quantitative findings from biochemical studies on zonisamide's inhibition of MAO-B.

| Parameter | Value / Finding | Experimental Context |

|---|---|---|

| IC₅₀ (Mouse) | 25 μM [1] | Ex vivo assay in mouse brain homogenates [1]. |

| Kᵢ (Human MAO-B) | 3.1 ± 0.3 μM [2] [3] | Competitive inhibitor of purified, recombinant human MAO-B [2]. |

| Kᵢ (Rat MAO-B) | 2.9 ± 0.5 μM [2] | Competitive inhibitor of purified, recombinant rat MAO-B [2]. |

| Specificity | No inhibition observed on human or rat MAO-A at concentrations up to 100 μM [2]. | Assays with purified, recombinant MAO-A enzymes [2]. |

| Inhibition Type | Reversible and competitive [1] [2] | Binds within the substrate cavity of MAO-B without forming a permanent covalent bond [1] [2]. |

Structural Basis and Mechanism of MAO-B Inhibition

The high-resolution crystal structure (1.8 Å) of the human MAO-B-zonisamide complex reveals the precise binding mode. This compound binds competitively within the substrate cavity of MAO-B [2]. Key molecular interactions include:

- H-bonding: The sulfonamide side chain forms hydrogen bonds with a conserved active site water molecule, which is also bridged to the flavin cofactor and the side chain of Gln206 [2].

- Hydrophobic Contacts: The benzisoxazole ring of this compound makes van der Waals contacts with residues like Tyr326 and Leu171 at the interface of the entrance and substrate cavities [2].

- "Open" Conformation: The gating residue Ile199 is in the "open" conformation, similar to other non-covalent inhibitors [2].

This binding mode, distinct from MAO-A's cavity geometry, explains this compound's specificity for the MAO-B isoform [2].

Key molecular interactions of this compound within the human MAO-B active site.

Functional Experimental Evidence and Protocol

The functional relevance of MAO-B inhibition is demonstrated in models of Parkinson's disease. This compound pretreatment attenuates the neurotoxicity induced by MPTP, which requires MAO-B for its conversion to the toxic metabolite MPP+ [1] [4].

Experimental Protocol: MPTP Mouse Model Neuroprotection [1]

- Animals: Male Swiss Webster mice (10-12 weeks old).

- Treatment:

- Neurotoxin: MPTP (30 mg/kg, subcutaneously) administered once daily for 4 days.

- Intervention: this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally) administered concurrently with MPTP.

- Positive Control: Selegiline (2.5 mg/kg, intraperitoneally), a known MAO-B inhibitor.

- Endpoint Measurement (7 days post-MPTP):

- Tissue Collection: Striata are rapidly dissected, frozen, and stored at -60°C.

- Neurochemical Analysis:

- Dopamine (DA) and DOPAC: Measured using HPLC with electrochemical detection from perchloric acid extracts of striatal homogenates.

- Tyrosine Hydroxylase (TH) Content: Quantified via ELISA, serving as a marker for dopaminergic neuron integrity.

- MPP+ Levels: Analyzed in striatal tissue using liquid chromatography-mass spectrometry (LC-MS).

- Key Findings:

Experimental rationale: this compound inhibits MAO-B, blocking the conversion of MPTP to MPP+ and providing neuroprotection.

Relevance to Other Mechanisms and Clinical Note

This compound has a broad mechanistic profile. Its efficacy in Parkinson's disease likely involves multiple pathways beyond MAO-B inhibition, including modulation of dopaminergic and serotonergic neurotransmission and blockade of T-type calcium channels [5] [2].

A crucial clinical consideration is that this compound is a reversible MAO-B inhibitor. Unlike irreversible inhibitors like selegiline, it does not produce a permanent effect on the enzyme, which may influence its drug interaction profile [1].

References

- 1. The Antiepileptic Drug this compound Inhibits MAO-B and ... [pmc.ncbi.nlm.nih.gov]

- 2. Interactions of Monoamine Oxidases with the Antiepileptic ... [pmc.ncbi.nlm.nih.gov]

- 3. Interactions of monoamine oxidases with the antiepileptic drug ... [pubmed.ncbi.nlm.nih.gov]

- 4. The antiepileptic drug this compound inhibits MAO-B and ... [sciencedirect.com]

- 5. This compound – a review of experience and use in partial ... [pmc.ncbi.nlm.nih.gov]

Primary Metabolic Pathway and Pharmacokinetic Profile

The core quantitative data on zonisamide's pharmacokinetics are summarized in the table below.

| Parameter | Description |

|---|---|

| Primary Metabolic Enzyme | Cytochrome P450 3A4 (CYP3A4) [1] [2] [3] |

| Secondary Metabolic Enzymes | CYP2C19, CYP3A5 (minor contributions) [1] [3] |

| Key Metabolite | 2-sulfamoylacetylphenol (SMAP) [1] [4] |

| Oral Bioavailability | ≥90% (high) [2] [5] [4] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 6 hours (delayed by food) [1] [2] [4] |

| Elimination Half-Life | 50 to 69 hours (plasma); allows for once-daily dosing [1] [2] [6] |

| Time to Steady State | Approximately 14 days [1] [2] |

| Protein Binding | Approximately 40% [1] [2] [4] |

| Route of Elimination | Primarily renal (62% in urine, 35% as unchanged drug) [1] [4] |

This compound's long half-life enables stable, once-daily dosing and facilitates rapid attainment of therapeutic levels during dose adjustments with CYP3A4 inducers [1] [7].

Drug-Drug Interactions (DDIs)

This compound has a favorable drug interaction profile as it does not induce or inhibit hepatic enzymes, minimizing its impact on other drugs [1] [2] [7]. However, its own metabolism is affected by drugs that modulate CYP3A4 activity.

Relationship between this compound metabolism and interacting drugs.

The following table outlines the key interaction types and clinical management guidance.

| Interacting Drug | Effect on this compound | Proposed Mechanism | Clinical Management |

|---|---|---|---|

| CYP3A4 Inducers (e.g., Carbamazepine, Phenytoin, Phenobarbital) [1] [6] [7] | Increased clearance; reduced half-life and plasma levels [1] [6] [5] | Induction of CYP3A4-mediated metabolism [1] | May require higher this compound doses to maintain efficacy [7]. |

| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) [1] [3] | Decreased metabolism; increased plasma levels [1] [3] | Inhibition of CYP3A4-mediated metabolism [1] [3] | May require lower this compound doses; monitor for adverse effects [1]. |

This compound does not exhibit clinically significant interactions with sodium valproate, lamotrigine, or oral contraceptives [2] [7].

Key Experimental Protocols

The primary evidence for CYP3A4's role in this compound metabolism comes from well-established in vitro methodologies.

Identification of Metabolizing Enzymes Using Expressed Human CYPs

This protocol identifies specific cytochrome P450 enzymes responsible for metabolizing a drug [3].

- Objective: To identify the human cytochrome P450 (CYP) enzymes capable of metabolizing this compound.

- Materials:

- Recombinant human CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5).

- This compound substrate.

- Incubation system (e.g., NADPH-generating system).

- High-Performance Liquid Chromatography (HPLC) apparatus for detecting and quantifying the metabolite 2-sulfamoylacetylphenol (SMAP).

- Methodology:

- Incubation: Incubate this compound with each individual expressed human CYP enzyme under controlled conditions (e.g., specific pH, temperature, time).

- Reaction Termination: Stop the enzymatic reaction at predetermined time points.

- Analysis: Use HPLC to measure the formation of the primary reductive metabolite, SMAP, in each incubation mixture.

- Key Findings: The study concluded that CYP3A4 showed the highest intrinsic clearance for this compound reduction, with minor contributions from CYP2C19 and CYP3A5 [3].

Prediction of Drug-Drug Interactions Using Human Liver Microsomes

This protocol assesses the potential for other drugs to inhibit the metabolism of this compound [3].

- Objective: To predict the potential for in vivo drug-drug interactions by assessing the inhibition of this compound metabolism in a human liver microsome model.

- Materials:

- Human liver microsomes (a mixed enzyme system containing natural CYP levels).

- This compound substrate.

- Potential interacting drugs/inhibitors (e.g., ketoconazole, carbamazepine).

- HPLC for SMAP quantification.

- Methodology:

- Co-incubation: Incubate this compound with human liver microsomes in the presence and absence of various potential inhibitor drugs.

- Kinetic Analysis: Measure the rate of SMAP formation to determine the inhibition constant (Ki) for each inhibitor.

- In Vitro-In Vivo Extrapolation: Use the Ki values and the known unbound concentration of the inhibitor in vivo (Iu) to predict the change in this compound clearance in patients.

- Key Findings: The metabolism of this compound was markedly inhibited by known CYP3A4 inhibitors like ketoconazole. Predictive models suggested a maximal decrease in this compound clearance to 31% of baseline when co-administered with ketoconazole [3].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound: Review of Recent Clinical Evidence ... [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of drug-drug interactions of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound: chemistry, mechanism of action, and ... [sciencedirect.com]

- 6. Long-term safety and effectiveness of this compound in the ... [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and drug interactions with this compound [pubmed.ncbi.nlm.nih.gov]

zonisamide neuroprotection Parkinson disease model

Mechanisms of Neuroprotection

Zonisamide's neuroprotective action appears to be multi-faceted, targeting several pathways implicated in PD pathogenesis. The following diagram outlines the key mechanistic pathways identified in preclinical research.

The primary mechanisms through which this compound exerts neuroprotection include:

- Reduction of Neuroinflammation: A 2024 longitudinal PET study on early PD patients provided direct human evidence, showing that this compound co-administration led to lower levels of microglial activation compared to patients not on the drug [1].

- Inhibition of Monoamine Oxidase-B (MAO-B): By reversibly inhibiting MAO-B, this compound reduces the metabolism of dopamine and the consequent production of reactive oxygen species (ROS), which contribute to nigrostriatal degeneration [2].

- Enhancement of Neurotrophic Factors: Chronic administration of this compound in a genetic PD mouse model was shown to increase the content of Brain-Derived Neurotrophic Factor (BDNF) in the striatum and ventral midbrain. BDNF supports neuron survival, growth, and function [3].

- Modulation of the Cystine/Glutamate Antiporter (System xc⁻): Some preclinical studies suggest this compound may increase the expression of xCT, the specific subunit of system xc⁻. This transporter imports cystine, a precursor for the antioxidant glutathione (GSH), thereby potentially bolstering the brain's antioxidant defenses [4].

Experimental Evidence & Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the experimental designs from key studies.

| Study Element | Genetic Model (Engrailed mouse) [3] | Toxin Model (Lactacystin in mice) [4] | Human PET Study [1] |

|---|---|---|---|

| Subject | Engrailed mutant mice (a genetic model of PD) | C57BL/6J mice | Human patients with early-stage PD (Hoehn & Yahr 1-2) |

| Treatment Groups | This compound (25 mg/kg/day) vs. Saline (chronic) | This compound (50 mg/kg/day) vs. Vehicle | This compound (50 mg/day) + levodopa vs. Levodopa only |

| Administration | Intraperitoneal injection | Intraperitoneal injection (starting 3 days before lesion) | Oral, once daily |

| Key Outcome Measures | - Tyrosine hydroxylase (TH)-positive neuron count

- Striatal dopamine terminal density

- Motor behavioral tests

- BDNF protein levels (ELISA) | - Nigral TH+ neuron count

- Striatal TH optical density

- Motor behavior (rotarod, beam test)

- Non-motor behavior (anxiety tests) | - Microglial activation ([¹¹C]DPA713 PET, BPND)

- Dopaminergic terminal integrity ([¹¹C]CFT PET, SUVR)

- Clinical rating scales (UPDRS) | | Primary Result | Significant improvement in dopaminergic neuron survival, striatal innervation, motor function, and increased BDNF. | Significant attenuation of nigral dopaminergic neuron loss and improvement in motor coordination. | Lower microglial activation and higher dopamine transporter binding in the this compound+ group. |

From Bench to Bedside: Clinical Translation

The neuroprotective properties of this compound observed in models are consistent with its established clinical profile.

- Established Efficacy: this compound is approved in Japan and used elsewhere as an add-on treatment for PD, with 25-50 mg being the typical dose for improving motor symptoms and reducing daily "OFF" time [5] [2] [6].

- Supporting Clinical Evidence: The observed clinical benefits are in line with the multi-target mechanisms identified preclinically. Furthermore, the recent human PET study [1] provides direct evidence that one of this compound's mechanisms of action in PD patients is the suppression of disease-progressing neuroinflammation.

- Safety and Tolerability: Clinical trials and reviews generally report that this compound is safe and well-tolerated at the low doses (25-50 mg/day) used for PD, with a low incidence of adverse effects [2] [6].

References

- 1. Neuroinflammation following anti-parkinsonian drugs in ... [nature.com]

- 2. This compound for the Treatment of Parkinson Disease [pmc.ncbi.nlm.nih.gov]

- 3. This compound reduces nigrostriatal dopaminergic ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates lactacystin-induced parkinsonism in ... [sciencedirect.com]

- 5. This compound: A review of the clinical and experimental ... [pmc.ncbi.nlm.nih.gov]

- 6. Role of this compound in advanced Parkinson's disease [link.springer.com]

Mechanisms of Action on Dopaminergic Systems

Zonisamide's impact on dopaminergic neurons is dose-dependent and involves several complementary pathways:

| Mechanism | Observed Effect | Dose & Context |

|---|---|---|

| Dopamine Synthesis & Release | Increased extracellular & intracellular DA, DOPA, HVA; decreased DOPAC [1] [2]. | Therapeutic doses (20-50 mg/kg) in rats [1]. |

| Increased striatal extracellular dopamine release [3]. | Lower doses (25-50 mg/kg) in rats [3]. | |

| MAO-B Inhibition | Reversible inhibition of MAO-B, reducing toxic dopamine metabolism and ROS production [4] [2]. | IC50 of 25 μM in vitro; reduced MPP+ formation in MPTP model [2]. |

| Neuroinflammation Modulation | Reduced microglial activation, Nav1.6 expression, and pro-inflammatory cytokines (TNF-α, gp91phox) [4]. | 20 mg/kg in MPTP mouse model [4]. |

| Lowered TSPO PET signal, indicating reduced microglial activation in human PD brains [5]. | 50 mg/day in early PD patients [5]. |

The interplay of these mechanisms can be visualized in the following pathway diagram:

Key pathways of this compound's action on dopaminergic function and neuroprotection.

Quantitative Experimental Data

Key quantitative findings from preclinical and clinical studies are summarized below:

| Parameter | Effect of this compound (Therapeutic Doses) | Experimental Model |

|---|---|---|

| Extracellular DOPA | Increased | Rat striatum & hippocampus [1] |

| Intracellular DA | Increased | Rat striatum & hippocampus [1] |

| Extracellular DA | Increased | Rat striatum [3] |

| Metabolite HVA | Increased | Rat striatum & hippocampus [1] |

| Metabolite DOPAC | Decreased | Rat striatum & hippocampus [1] |

| MAO-B Activity | Inhibited (IC50: 25 μM) | In vitro [2] |

| Microglial Activation | Reduced (TSPO PET signal) | Human PD brain [5] |

| UPDRS Part III Score | Significant improvement | Human PD patients [6] [2] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from key studies.

In Vivo Microdialysis for Dopamine and Metabolites

This protocol is used to measure dynamic changes in neurotransmitter levels in the brain of living animals [1] [3].

- Animal Model: Adult, freely moving rats (e.g., Sprague-Dawley).

- Surgery & Probe Implantation: Stereotactically implant a microdialysis guide cannula targeted at the brain region of interest (e.g., striatum or hippocampus).

- Perfusion: After post-surgical recovery, perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 2 µL/min).

- Drug Administration & Sample Collection: Administer this compound (e.g., 20, 50, or 100 mg/kg, i.p.) or vehicle. Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) before and after administration.

- Sample Analysis: Analyze the dialysate samples for dopamine, its precursors (DOPA), and metabolites (DOPAC, HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Assessing Neuroinflammation in a Mouse PD Model

This method evaluates the anti-inflammatory effects of this compound [4].

- Model Induction: Administer the neurotoxin MPTP (e.g., 12.5 mg/kg, s.c.) to mice (e.g., C57BL/6 J) to induce parkinsonism and neuroinflammation.

- Drug Treatment: Administer this compound (e.g., 20 mg/kg, i.p.) or saline, beginning after MPTP injection (e.g., 90 minutes post-MPTP, with subsequent doses every 4 hours).

- Tissue Collection & Analysis: Sacrifice the animals and perfuse-fix the brains.

- Immunofluorescence: Process brain sections for staining with antibodies against microglial marker Iba1 and the sodium channel Nav1.6. Quantify fluorescence intensity.

- mRNA Analysis: Isulate mRNA from brain tissue and perform quantitative PCR (qPCR) to measure expression levels of microglial activation markers (e.g., F4/80) and pro-inflammatory factors (e.g., TNF-α, gp91phox).

Longitudinal PET Imaging in Human PD Patients

This clinical research protocol is used to track neuroinflammation and disease progression in vivo [5].

- Study Design: A longitudinal, randomized controlled trial in early-stage PD patients (Hoehn & Yahr stage 1-2).

- Patient Groups: PD patients are randomized to receive standard levodopa therapy with or without add-on this compound (e.g., 50 mg/day).

- PET Imaging: Participants undergo sequential PET scans annually for several years.

- Neuroinflammation: Scan using the TSPO tracer [¹¹C]DPA713 to measure microglial activation. The outcome measure is the Binding Potential (BPND).

- Dopaminergic Integrity: Scan using the dopamine transporter tracer [¹¹C]CFT. The outcome measure is the Standardized Uptake Value Ratio (SUVR).

- Clinical Assessment: In parallel with PET scans, patients are evaluated using standardized clinical scales like the UPDRS to correlate imaging findings with symptom severity.

Key Insights for Research and Development

- Dose Dependency is Critical: The biphasic, dose-dependent effects on dopamine release mean that therapeutic outcomes can reverse at higher doses. Careful dose selection and titration are paramount [1] [3].

- Multiple Mechanisms are Synergistic: The combined effect on dopamine synthesis, MAO-B inhibition, and neuroinflammation likely underlies its efficacy in PD. A multi-target drug development strategy could be fruitful [2].

- Consider Formulation Innovations: Standard oral this compound has limited brain distribution. Novel delivery systems, like intranasal nanodiamonds, show promise in enhancing brain uptake and efficacy in preclinical models, offering a path for improved therapeutics [7].

References

- 1. Effects of this compound on dopaminergic system [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for the Treatment of Parkinson Disease [pmc.ncbi.nlm.nih.gov]

- 3. This compound enhances delta receptor-associated ... [sciencedirect.com]

- 4. The anti-parkinsonian drug this compound reduces ... [pmc.ncbi.nlm.nih.gov]

- 5. Neuroinflammation following anti-parkinsonian drugs in ... [nature.com]

- 6. Role of this compound in advanced Parkinson's disease [pmc.ncbi.nlm.nih.gov]

- 7. This compound nanodiamonds for brain targeting [link.springer.com]

zonisamide binding to erythrocytes pharmacokinetics

Erythrocyte Binding & Pharmacokinetic Impact

Zonisamide demonstrates saturable binding to erythrocytes, leading to nonlinear pharmacokinetics at higher doses. The table below summarizes the key characteristics:

| Feature | Description | Clinical/Laboratory Implication |

|---|---|---|

| Binding Site | Intracellular carbonic anhydrase [1] [2] | Explains high concentration in red blood cells (RBCs). |

| Distribution Ratio | RBC concentrations are ~8 times higher than in plasma [3] [4]. | Whole blood and plasma concentrations are not equivalent. |

| Saturability | Binding is concentration-dependent and saturable [5] [2]. | Plasma concentration increases linearly with dose, while whole blood concentration does not [1] [2]. |

| Impact on Volume of Distribution (Vd) | Vd decreases as dose increases due to saturable binding [2]. | Higher doses lead to a proportionally smaller increase in distribution. |

This saturable binding means that at higher blood concentrations, the binding sites on erythrocytes become full, leading to a greater proportion of the drug remaining in the plasma [5]. This is why the volume of distribution decreases with increasing doses [2].

Experimental Methodologies for Investigation

Advanced analytical techniques are required to accurately quantify this compound levels in different biological matrices and study its distribution.

- Modern Analytical Method: A 2022 study detailed a UPLC-MS/MS method for quantifying this compound in dried blood spots (DBS) and dried plasma spots (DPS) [4].

- Chromatography: Uses an Acquity UPLC BEH Amide column with an isocratic mobile phase of acetonitrile-water (85:15, v/v) with 0.075% formic acid. The total run time is less than 2.5 minutes [4].

- Detection: Mass spectrometry detection is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) [4].

- Sample Preparation: Involves applying a precise volume of blood or plasma onto Guthrie cards, punching out a disc, and extracting the analytes [4].

- Foundational Study Protocol: The seminal 1992 study that first identified saturable distribution used a study design that compared this compound concentrations in the serum and whole blood of epileptic patients, and also conducted distribution experiments in rats [5].

Clinical and Therapeutic Considerations

The unique pharmacokinetics of this compound directly impact its clinical use and monitoring.

- Therapeutic Drug Monitoring: For accurate monitoring, serum or plasma levels should be measured. The generally accepted therapeutic range for this compound in serum is 10 to 40 mcg/mL [6]. Monitoring whole blood can be misleading due to the saturable, nonlinear binding to RBCs [5].

- Dosing Considerations: The long elimination half-life from plasma (50-69 hours) allows for once-daily dosing, which can improve patient adherence [7] [8].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound [neupsykey.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Quantification of this compound in Dried Blood Spots and ... [mdpi.com]

- 5. Pharmacokinetics of this compound ; Saturable Distribution ... [jstage.jst.go.jp]

- 6. ZONI this compound, Serum [neurology.testcatalog.org]

- 7. This compound: chemistry, mechanism of action, and ... [sciencedirect.com]

- 8. This compound: A Comprehensive, Updated Review for the ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: HPLC Method for Determination of Zonisamide with Stability-Indicating Properties

Introduction to HPLC Analysis of Zonisamide

This compound (1,2-benzisoxazole-3-methanesulfonamide) is an anticonvulsant medication used in the treatment of epileptic disorders, though its exact mechanism of action remains incompletely understood. It may act as a carbon anhydrase inhibitor similar to acetazolamide [1]. The chemical structure of this compound presents specific analytical challenges that require robust chromatographic methods for accurate quantification, especially in stability studies where degradation products may form. High Performance Liquid Chromatography (HPLC) has emerged as the predominant technique for this compound analysis due to its superior sensitivity, excellent reproducibility, and ability to separate the parent drug from its impurities and degradation products.

The development of stability-indicating methods for this compound has gained significant importance in pharmaceutical analysis and therapeutic drug monitoring. These methods must adequately separate this compound from its known impurities and degradation products, which include sulfonamide derivatives and oxidized forms of the compound [1] [2]. The regulatory requirements for pharmaceutical products mandate thorough stability testing under various environmental conditions to establish shelf life and appropriate storage conditions. This application note provides detailed protocols for the analysis of this compound using HPLC-UV methods, with emphasis on stability-indicating properties that can distinguish the intact drug from its degradation products.

Method Development and Optimization

HPLC System Configuration and Principles

The fundamental configuration for this compound analysis employs reversed-phase chromatography with UV detection. The typical system includes a quaternary pump, autosampler, column compartment with temperature control, and a variable wavelength detector or photodiode array detector [1] [2]. The chromatographic separation is achieved through hydrophobic interactions between the stationary phase and the analytes, with this compound exhibiting optimal UV absorption at wavelengths between 240-280 nm depending on the mobile phase composition. The photodiode array detector is particularly valuable in stability-indicating methods as it provides spectral confirmation of peak purity, essential for identifying co-eluting degradation products.

Table 1: HPLC Instrument Configuration for this compound Analysis

| Component | Specification | Remarks |

|---|---|---|

| Pump System | Quaternary gradient | Allows mobile phase composition flexibility |

| Detector | UV-VIS or PDA | Detection at 240-280 nm |

| Column | C18 (150-250 mm × 4.6 mm, 5 µm) | Standard reversed-phase column |

| Column Temperature | Ambient to 35°C | Controlled temperature recommended |

| Injection Volume | 10-20 µL | Dependent on sensitivity requirements |

| Data System | Chromatography software | Peak integration and purity assessment |

Mobile Phase Selection and Optimization

The selection of mobile phase composition is critical for achieving optimal separation of this compound from its impurities and degradation products. Two established mobile phase systems have demonstrated efficacy:

System A: Disodium hydrogen phosphate buffer (25 mM, pH 3.0 ± 0.05):acetonitrile:methanol in ratio 650:150:200 v/v, with flow rate of 1.2 mL/min [1]. The acidic pH of the mobile phase suppresses silanol interactions and improves peak shape for this compound and its related compounds.

System B (Green Chemistry Approach): Ethanol:water (30:70 v/v) at flow rate of 1.0 mL/min and column temperature of 35°C [2]. This system replaces traditional hazardous solvents like acetonitrile and methanol with more environmentally friendly alternatives while maintaining analytical performance.

The mobile phase selection should consider the specific analytical requirements. System A provides excellent resolution of this compound from four known impurities, while System B offers advantages in terms of environmental sustainability and reduced toxicity, aligning with Green Analytical Chemistry principles [2].

Sample Preparation Techniques

Sample preparation varies depending on the sample matrix. For pharmaceutical dosage forms (tablets/capsules), an average weight of 20 tablets is determined, followed by powdering and extraction with mobile phase or methanol. The general procedure involves:

- Accurately weigh powder equivalent to 80 mg this compound into volumetric flask

- Add approximately 40 mL mobile phase or methanol

- Vortex or shake vigorously for 15 minutes to ensure complete dissolution

- Dilute to volume with the same solvent

- Centrifuge at 4500 rpm for 30 minutes to separate insoluble excipients

- Dilute supernatant appropriately (e.g., 5 mL to 100 mL with mobile phase) before injection [1]

For plasma samples, protein precipitation with acetonitrile or methanol is typically employed, followed by centrifugation and direct injection of the supernatant [3] [4]. Alternative approaches include liquid-liquid extraction with organic solvents or solid-phase extraction for improved clean-up and sensitivity.

Method Validation Protocols

Validation Parameters and Acceptance Criteria

Method validation establishes that the analytical procedure is suitable for its intended purpose. The following protocol outlines the key validation parameters and acceptance criteria based on ICH guidelines.

Table 2: Method Validation Parameters and Acceptance Criteria for this compound HPLC Assay

| Validation Parameter | Experimental Procedure | Acceptance Criteria |

|---|---|---|

| Accuracy | Analysis of QC samples at 80%, 100%, 120% of target concentration in triplicate | Recovery 98-102% |

| Precision (Repeatability) | Six replicate injections of standard preparation | RSD ≤ 2.0% |

| Intermediate Precision | Analysis on different days, different analysts, different instruments | RSD ≤ 3.0% |

| Specificity | Resolution between this compound and closest eluting impurity | Resolution ≥ 2.0 |

| Linearity | Minimum five concentrations from 50-150% of target concentration | r² ≥ 0.999 |

| Range | Established from linearity data | 50-160 µg/mL |

| Robustness | Deliberate variations in flow rate, temperature, pH | System suitability parameters within limits |

| LOD/LOQ | Signal-to-noise ratio of 3:1 and 10:1 respectively | LOQ with accuracy 80-120% and precision ≤ 20% RSD |

Specific Procedures for Key Validation Tests

Linearity and Range: Prepare standard solutions at a minimum of five concentration levels covering 50-150% of the target concentration (e.g., 20, 40, 60, 80, 100, 120 µg/mL). Inject each concentration in triplicate and plot average peak area against concentration. Calculate the correlation coefficient, slope, and intercept using linear regression analysis. The correlation coefficient (r²) should be not less than 0.999 [1].

Accuracy (Recovery) Studies: Prepare placebo mixtures representing the formulation composition without active ingredient. Spike with known quantities of this compound standard at 80%, 100%, and 120% of the target concentration. Prepare each level in triplicate, analyze, and calculate the percentage recovery. The mean recovery should be between 98-102% with RSD not more than 2.0% [1].

Precision Studies: For repeatability, prepare six independent sample preparations from a homogeneous sample of the formulation (e.g., tablet powder). For intermediate precision, repeat the analysis on a different day, using different instrumentation and a different analyst. Calculate the relative standard deviation (RSD) for both sets of results [1].

Stability-Indicating Methodology

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating properties of the method. These studies involve subjecting this compound to various stress conditions to generate degradation products, followed by chromatographic analysis to demonstrate separation from the main peak.

- Acidic Degradation: Prepare solution of this compound in 0.1N HCl and heat at 60°C for 1-8 hours. Neutralize before analysis.

- Alkaline Degradation: Prepare solution of this compound in 0.1N NaOH and heat at 60°C for 1-8 hours. Neutralize before analysis.

- Oxidative Degradation: Prepare solution of this compound in 3-30% hydrogen peroxide and store at room temperature for 1-24 hours.

- Thermal Degradation: Expose solid this compound to dry heat at 70-80°C for 1-14 days.

- Photolytic Degradation: Expose solid this compound and solutions to UV (254 nm) and visible light as per ICH options 1 and 2 [2].

The degree of degradation should be targeted at 5-20% to ensure the formation of meaningful degradation products without over-degradation. The method should demonstrate adequate separation of all degradation products from the main peak and from each other, with peak purity established using PDA detection.

Degradation Pathway and Product Identification

This compound undergoes oxidative degradation when subjected to peroxide treatment, forming a sulfonamide derivative as the primary degradation product. The degradation pathway involves refluxing this compound with 10% H₂O₂ at 80°C for 16 hours, resulting in complete degradation [2]. The structure of the degradation product should be elucidated using spectroscopic techniques including IR and mass spectrometry to confirm the identity.

The following workflow illustrates the forced degradation study process:

Pharmaceutical Analysis Applications

Analysis of Dosage Forms

The developed HPLC methods have been successfully applied to the analysis of this compound in pharmaceutical dosage forms, including hard gelatin capsules containing 25, 50, and 100 mg of the active ingredient [1] [2]. The sample preparation involves extracting the drug from the formulation matrix using a suitable solvent, followed by dilution and filtration before injection.

For capsule formulations, the following procedure is recommended:

- Select a representative sample of not less than 20 capsules

- Carefully empty the contents of all capsules and mix thoroughly

- Accurately weigh an amount of powder equivalent to about 80 mg this compound

- Transfer to 100 mL volumetric flask and add approximately 70 mL of methanol

- Sonicate for 20 minutes with occasional shaking

- Dilute to volume with methanol and mix well

- Centrifuge a portion at 4500 rpm for 30 minutes or filter through 0.45 µm membrane filter

- Dilute the supernatant/filtrate appropriately with mobile phase to obtain final concentration of approximately 40 µg/mL

- Inject 20 µL into the chromatographic system

The assay calculation is performed by comparing the peak area of the sample with that of a reference standard of known purity, prepared at similar concentration.

System Suitability Testing

System suitability tests are integral to ensuring the adequate performance of the chromatographic system throughout the analysis. The following parameters should be verified before sample analysis:

- Theoretical plates: Not less than 2000 for this compound peak

- Tailing factor: Not more than 2.0 for this compound peak

- Relative standard deviation: Not more than 2.0% for five replicate injections of standard solution

- Resolution: Not less than 2.0 between this compound and closest eluting impurity [1]

The following workflow illustrates the complete analytical procedure:

Robustness Testing

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. The following conditions should be evaluated:

- Flow rate variation: ±0.2 mL/min from nominal value

- Temperature variation: ±5°C from set temperature

- Mobile phase pH: ±0.2 units from specified pH

- Organic composition: ±2-3% absolute change in organic component

For the disodium hydrogen phosphate buffer method, robustness was demonstrated under modified conditions including column temperature (30°C and 35°C), flow rate (0.8 mL/min and 1.4 mL/min), and pH (2.8 and 3.2) [1]. The system suitability parameters should remain within specified limits under all modified conditions, and the assay values for this compound should be between 98-102% regardless of the parameter variations.

Conclusion

The HPLC methods detailed in these application notes provide reliable and reproducible approaches for the determination of this compound in pharmaceutical dosage forms with stability-indicating properties. The validated methods demonstrate excellent precision, accuracy, and robustness suitable for quality control testing and stability studies. The incorporation of green chemistry principles through the use of ethanol-water mobile phases offers an environmentally friendly alternative without compromising analytical performance.

These protocols enable pharmaceutical scientists to effectively monitor the stability profile of this compound formulations, identify degradation products, and establish appropriate shelf-life recommendations. The methods are readily adaptable to most modern HPLC systems and can be implemented in various analytical settings from research and development to quality control laboratories.

References

- 1. Determination and Validation of this compound and its Four ... [pmc.ncbi.nlm.nih.gov]

- 2. a combined approach for the analysis of this compound | BMC ... [bmcchem.biomedcentral.com]

- 3. Simultaneous HPLC–UV analysis of rufinamide ... [sciencedirect.com]

- 4. Drug monitoring and toxicology: a procedure for the ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Population Pharmacokinetic Modeling for Zonisamide Dosing Optimization in Refractory Epilepsy

Introduction and Clinical Background

Zonisamide is a second-generation sulfonamide anticonvulsant with multiple mechanisms of action that has demonstrated efficacy in the treatment of partial-onset seizures in patients with epilepsy. Despite its proven therapeutic benefits, this compound exhibits substantial pharmacokinetic variability between individuals, leading to unpredictable drug exposure at standardized dosing regimens. This variability stems from multiple factors including the influence of concomitant medications, patient-specific characteristics, and potential nonlinear pharmacokinetic behavior. Population pharmacokinetic (PopPK) modeling has emerged as a powerful analytical approach to quantify and explain this variability, allowing for the identification of clinically relevant covariates that significantly impact drug disposition.

The development of robust PopPK models for this compound represents a critical advancement in the pursuit of personalized antiepileptic therapy. By integrating patient-specific factors into pharmacokinetic models, clinicians can move beyond the traditional "one-size-fits-all" approach to dosing and instead optimize this compound regimens based on individual patient characteristics. These models enable the identification of subpopulations that may require dose adjustments, such as patients taking enzyme-inducing antiseizure medications or those with specific physiologic characteristics. The implementation of model-informed precision dosing has the potential to maximize therapeutic efficacy while minimizing the risk of concentration-related adverse events, ultimately improving overall treatment outcomes in this challenging patient population.

Recent Advances in this compound Population Pharmacokinetic Studies

Key Population Pharmacokinetic Studies of this compound

Recent research efforts have yielded significant advances in our understanding of this compound pharmacokinetics through the development of sophisticated PopPK models. A 2025 study developed a PopPK model using 114 plasma concentrations from 64 patients with refractory epilepsy, identifying a one-compartment model with first-order elimination as best describing this compound's pharmacokinetic profile [1]. This model quantified the effects of enzyme-inducing antiseizure drugs (EIASDs) on this compound clearance, demonstrating that concomitant EIASD administration significantly increases clearance by approximately 43.93%, necessitating higher daily doses in these patients to maintain therapeutic exposure [1] [2]. The model successfully characterized between-patient variability for clearance (43.93%), volume of distribution (52.06%), and absorption rate constant (91.27%), with validation through bootstrap and visual predictive checks confirming its robustness for clinical dosing optimization.

Earlier foundational research on this compound PopPK modeling revealed additional complexities in its pharmacokinetic behavior. A 1994 study that analyzed 266 serum concentrations from 68 epileptic patients proposed a one-compartment model with dose-dependent clearance, described by Michaelis-Menten kinetics [3] [4]. This model estimated a maximal daily clearance (Vmax) of 27.6 mg/day/kg and a Michaelis constant (Km) of 45.9 μg/mL, suggesting potential nonlinear elimination at higher concentrations. The study also found that concurrent carbamazepine administration increased Vmax by approximately 13%, highlighting another important drug interaction affecting this compound disposition [3]. Interestingly, a 2016 study in healthy Chinese volunteers proposed a two-compartment model with first-order elimination, identifying body weight as a significant covariate affecting clearance and volume of distribution parameters [5]. This model found that female subjects had lower intercompartmental clearance than males, suggesting potential gender-related differences in this compound distribution.

Table 1: Key Population Pharmacokinetic Parameter Estimates for this compound from Recent Studies

| Parameter | 2025 Epilepsy Patient Model [1] | 2016 Healthy Volunteer Model [5] | 1994 Epilepsy Patient Model [3] |

|---|---|---|---|

| Structural Model | One-compartment with first-order elimination | Two-compartment with first-order elimination | One-compartment with dose-dependent clearance |

| CL/F (L/h) | 0.761 | 23.25 | Not reported (Michaelis-Menten model) |

| Vd/F (L) | 48.10 | Vc: 34.50; Vp: 1,429 (single dose) | 1.27 L/kg (41.91 L for 33kg patient) |

| Ka (h⁻¹) | 0.671 | 0.026 | Not specified |

| Vmax | Not applicable | Not applicable | 27.6 mg/day/kg |

| Km | Not applicable | Not applicable | 45.9 μg/mL |

| Between-Patient Variability (CL) | 43.93% | Not specified | Not specified |

Table 2: Significant Covariates Identified in this compound Population Pharmacokinetic Models

| Covariate | Effect on Pharmacokinetic Parameters | Study |

|---|---|---|

| Enzyme-inducing ASDs | Increases CL/F by 43.93% | [1] |

| Carbamazepine coadministration | Increases Vmax by 13% | [3] |

| Body weight | Affects CL, Vc, Vp, and Q | [5] |

| Gender | Female subjects had lower intercompartmental clearance (Q) | [5] |

Population Pharmacokinetic Modeling Methodology

Model Development and Validation Protocol

Population pharmacokinetic modeling of this compound requires careful consideration of study design, data collection, model structure, and validation techniques. The following comprehensive protocol outlines the recommended approach based on current literature and methodological standards:

Patient Population and Data Collection: For model development, enroll adult patients (aged 18-65 years) with refractory epilepsy who are receiving this compound as either monotherapy or adjunctive therapy. Record comprehensive patient characteristics including age, weight, height, body composition indices, renal and hepatic function markers, and concomitant medications (particularly enzyme-inducing or enzyme-inhibiting drugs). Collect sparse blood samples (2-4 samples per patient) at varying time points post-dose during steady-state conditions (achieved after approximately 14 days of stable dosing) [1] [2]. For each sample, record exact sampling times relative to the most recent dose, along with dosing history including dose amounts, timing, and formulation. Additional dense sampling in a subset of patients can provide richer information for structural model identification.

Bioanalytical Methods: Quantify this compound concentrations in plasma using validated analytical methods such as high-performance liquid chromatography (HPLC) with ultraviolet or mass spectrometry detection. Ensure the analytical method is validated according to regulatory guidelines with demonstrated specificity, accuracy, precision, and linearity across the expected concentration range (typically 0.1-50 μg/mL). Include quality control samples at low, medium, and high concentrations during sample analysis to ensure assay performance and reliability [1].

Structural Model Development: Using nonlinear mixed-effects modeling software (e.g., NONMEM, Monolix, or R), develop the structural model beginning with a one-compartment model with first-order absorption and elimination. Compare this against more complex models (e.g., two-compartment disposition, nonlinear elimination) using objective function values and diagnostic plots. The one-compartment model with first-order elimination has been successfully employed in recent studies and may adequately describe this compound pharmacokinetics in most patient populations [1]. Incorporate between-patient variability on key parameters (CL/F, Vd/F, ka) using exponential error models, and model residual unexplained variability using combined proportional and additive error structures.

Covariate Model Building: Implement a stepwise approach to covariate model development, beginning with forward inclusion based on statistical significance (p < 0.05, reduction in objective function value > 3.84 for 1 degree of freedom) followed by backward elimination with a stricter criterion (p < 0.01, increase in objective function value > 6.63 for 1 degree of freedom). Test clinically plausible relationships between patient factors and pharmacokinetic parameters, with particular attention to the effects of concomitant enzyme-inducing medications on clearance, as this has been consistently identified as a significant covariate across multiple studies [1] [2] [3]. Consider allometric scaling based on body weight for clearance and volume parameters, and evaluate the potential influence of age, renal function, and genetic factors.

Figure 1: Workflow Diagram of this compound Population Pharmacokinetic Model Development and Application

Model Evaluation and Validation Techniques

Robust model validation is essential to ensure the reliability and predictive performance of developed PopPK models for this compound. The following comprehensive validation approaches should be implemented:

Bootstrap Resampling: Perform nonparametric bootstrap analysis (n = 1000-2000 resamples) to evaluate model stability and parameter precision. Calculate median parameter estimates and 95% confidence intervals from the bootstrap replicates and compare with the original model estimates. Successful models should demonstrate minimal bias, with original parameter estimates falling within the 2.5th to 97.5th percentiles of the bootstrap distributions [1].

Visual Predictive Check (VPC): Conduct visual predictive checks by simulating 1000 replicates of the original dataset using the final model. Generate plots comparing the observed data with the 5th, 50th, and 95th percentiles of the simulated data over time or by concentration bins. Adequate models will show the majority of observed data points (typically ≥90%) falling within the 90% prediction intervals of the simulated data, indicating appropriate description of central tendency and variability [1] [5].

Goodness-of-Fit Plots: Generate and thoroughly evaluate standard goodness-of-fit plots, including observed versus population-predicted concentrations, observed versus individual-predicted concentrations, conditional weighted residuals versus time, and conditional weighted residuals versus predictions. These diagnostic plots help identify systematic biases, model misspecification, and inappropriate variance models.

Prediction-Corrected VPC (pcVPC): For models developed with irregular dosing or sampling designs, implement prediction-corrected VPC to account for these design features and provide a more accurate assessment of model performance. This approach normalizes the simulations and observations based on the population predictions, enabling fair comparison despite design heterogeneity.

External Validation: When possible, conduct external validation using an independent dataset not used for model development. Evaluate the predictive performance through calculation of mean prediction error (measure of bias) and root mean squared error (measure of precision). Models with acceptable external validation performance are most suitable for clinical implementation.

Clinical Implementation and Dosing Optimization

Model-Informed Precision Dosing Strategies

The ultimate goal of population pharmacokinetic modeling is to inform clinical decision-making and optimize dosing strategies for individual patients. For this compound, several key considerations emerge from recent PopPK analyses that should guide clinical implementation:

EIASD Co-medication Adjustment: Patients receiving concomitant enzyme-inducing antiseizure drugs (including carbamazepine, phenytoin, and phenobarbital) demonstrate significantly increased this compound clearance (approximately 43.93% higher according to the 2025 model) and consequently require higher daily doses to achieve therapeutic plasma concentrations [1] [2]. Model-based simulations indicate that patients on EIASDs may require doses 1.5-2 times higher than those not taking enzyme inducers to achieve comparable exposure. This finding is consistent across multiple studies, with the 1994 analysis also reporting a 13% increase in Vmax for patients taking carbamazepine [3]. When initiating this compound in patients already established on EIASDs, consider starting at the higher end of the recommended dosing range (200-400 mg/day) with more rapid titration to therapeutic doses.

Dosing Regimen Individualization: Utilize the final PopPK model to develop individualized dosing regimens based on specific patient characteristics. For a typical adult patient (70 kg) not taking enzyme inducers, a maintenance dose of 300-400 mg/day typically achieves therapeutic concentrations (10-40 μg/mL). However, the significant between-patient variability in clearance (43.93%) underscores the need for individualized approaches. Model-based dosing recommendations should account for body size, concomitant medications, and other significant covariates identified during model development. The recommended dosing escalation protocol involves initiating therapy at 100 mg daily for 2 weeks, increasing to 200 mg daily for at least 2 weeks, then further titrating upward by 100 mg increments at minimum 2-week intervals to allow steady-state achievement at each dosage level [6].

Special Population Considerations: In patients with renal impairment (GFR <50 mL/minute), this compound should be used with caution, and slower dosage titration with more frequent monitoring is recommended [6]. For geriatric patients, start at the lower end of the dosing range due to potential age-related decreases in renal function. While specific pediatric PopPK models are limited, available evidence suggests that children may have higher weight-normalized clearance and may require higher mg/kg dosing compared to adults [7]. In all special populations, therapeutic drug monitoring combined with model-informed dose individualization can optimize therapy while minimizing adverse effects.

Figure 2: Clinical Implementation Pathway for Model-Informed Precision Dosing of this compound

Dosing Algorithm Development and Implementation

Successful translation of PopPK models into clinical practice requires the development of user-friendly dosing algorithms that can be readily applied by healthcare providers. Based on the recently published this compound PopPK models, the following algorithm is proposed for clinical implementation:

Step 1: Patient Assessment: Before initiating this compound therapy, document relevant patient characteristics including body weight, current antiseizure medications (specifically noting enzyme-inducing agents), renal function (serum creatinine and estimated GFR), and hepatic function markers.

Step 2: Initial Dose Selection: For patients not taking EIASDs, initiate this compound at 100 mg once daily. For patients concurrently taking EIASDs, consider initiating at 200 mg once daily due to the significantly enhanced clearance in this population [1] [2]. For elderly patients or those with renal impairment (GFR 50-80 mL/minute), initiate at 100 mg regardless of concomitant medications.

Step 3: Dose Titration: After 2 weeks, obtain a trough this compound concentration and assess tolerability. For patients not taking EIASDs with subtherapeutic concentrations (<10 μg/mL), increase the dose to 200 mg daily. For patients taking EIASDs with subtherapeutic concentrations, increase to 300 mg daily. Continue upward titration in 100 mg increments at 2-week intervals based on therapeutic drug monitoring and clinical response, with most patients achieving seizure control at doses between 300-500 mg daily [6].

Step 4: Maintenance Dosing: Once stable dosing is established, monitor this compound concentrations every 3-6 months or with changes in concomitant medication, body weight, or clinical status. The therapeutic range for this compound is typically 10-40 μg/mL, though individual patient response should guide ultimate dosing decisions [6].

Step 5: Special Scenarios: For patients requiring doses above 400 mg daily, consider divided dosing (twice daily) to potentially minimize concentration-dependent adverse effects. When discontinuing concomitant EIASDs, reduce this compound dose by 25-33% in anticipation of decreased clearance. Similarly, when adding EIASDs to existing this compound therapy, anticipate the need for a 25-50% dose increase to maintain stable concentrations.

Safety and Therapeutic Monitoring Considerations

Adverse Effect Management and Monitoring Protocols

While optimizing this compound dosing for efficacy, careful attention must be paid to its safety profile and potential adverse effects. This compound is associated with several important safety considerations that warrant monitoring:

Metabolic Acidosis: this compound inhibits carbonic anhydrase, which can lead to dose-related metabolic acidosis characterized by decreased serum bicarbonate levels. This effect appears more frequent and severe in pediatric patients but can occur at any age [6]. Monitoring should include baseline and periodic serum bicarbonate measurements during treatment. If metabolic acidosis develops and persists, consider dose reduction, gradual discontinuation, or alkali treatment based on severity. Patients with predisposing conditions (renal disease, respiratory disorders, diarrhea, ketogenic diet) require particularly careful monitoring.

Oligohidrosis and Hyperthermia: this compound may cause reduced sweating (oligohidrosis) and increased body temperature, particularly concerning in pediatric patients but potentially occurring at any age [6]. Patients and caregivers should be educated about signs of decreased sweating and hyperthermia, especially in warm environments. Advise maintaining adequate hydration and avoiding excessive heat exposure. Consider risk of hyperthermia particularly when this compound is used concomitantly with other drugs that predispose to heat-related disorders (e.g., carbonic anhydrase inhibitors).

Cognitive and Neuropsychiatric Effects: Somnolence, fatigue, dizziness, and cognitive impairment (difficulties with concentration, memory, and word finding) are commonly reported with this compound [6]. Additionally, the drug carries a warning for increased risk of suicidal thoughts and behavior, requiring monitoring for emergence or worsening of depression, unusual changes in mood or behavior, or emergence of suicidal thoughts [6]. Patients and caregivers should be educated about these potential effects and advised to report them promptly.

Serious Skin Reactions: As a sulfonamide, this compound carries a risk of severe dermatologic reactions including Stevens-Johnson syndrome and toxic epidermal necrolysis [6]. These typically occur early in treatment and warrant immediate discontinuation if suspected. Patients should be closely monitored for skin reactions, especially during the initial months of therapy.

Other Considerations: Additional important safety considerations include the potential for kidney stones (recommending adequate fluid intake), hematologic effects (rare reports of aplastic anemia and agranulocytosis), and vision changes (including acute myopia and secondary angle-closure glaucoma) [6].

Therapeutic Drug Monitoring Protocol

Therapeutic drug monitoring (TDM) represents a critical component of this compound therapy, particularly given its significant pharmacokinetic variability and relatively narrow therapeutic index. The following protocol is recommended for optimal TDM implementation:

Sampling Times: For routine monitoring, collect trough samples immediately before the next scheduled dose. For suspicion of toxicity or assessment of peak concentrations, samples may be collected 2-6 hours post-dose. Document exact sampling times and time of last dose for proper interpretation.

Target Concentration Range: The generally accepted therapeutic range for this compound is 10-40 μg/mL, though individual patient response should guide therapy [6]. Some patients may achieve adequate seizure control at lower concentrations, while others may require higher concentrations, particularly those with refractory epilepsy.

Monitoring Frequency: Obtain baseline concentrations after reaching steady-state (approximately 14 days after initiation or dose change). Subsequently, monitor every 3-6 months during stable therapy, or with changes in clinical status, concomitant medications, or development of potential toxicity. More frequent monitoring may be warranted during pregnancy, with significant weight change, or with alteration in concomitant enzyme-inducing medications.

Interpretation Considerations: When interpreting concentrations, consider the patient's clinical response, adherence, concomitant medications (particularly enzyme inducers), sampling time relative to dose, and potential pharmacokinetic interactions. The significant interindividual variability in this compound pharmacokinetics means that population therapeutic ranges serve only as guidelines, with individual patient response being paramount.

Conclusion and Future Directions

Population pharmacokinetic modeling has proven to be an invaluable approach for understanding the complex pharmacokinetic behavior of this compound and optimizing its use in patients with refractory epilepsy. Recent models have consistently identified concomitant enzyme-inducing medications as a major determinant of this compound clearance, explaining a significant portion of the observed interindividual variability and providing a scientific basis for dose individualization. The development and validation of these models using advanced statistical approaches and rigorous validation techniques have enhanced their reliability and potential for clinical implementation.

Looking forward, several promising avenues exist for advancing the personalization of this compound therapy. The emerging field of pharmacometabolomics shows potential for predicting this compound pharmacokinetic parameters and individual response based on baseline metabolic profiles [8]. Additionally, further research is needed to develop comprehensive models for special populations, particularly pediatric patients and those with significant renal or hepatic impairment. The integration of pharmacogenetic factors, such as polymorphisms in metabolic enzymes or drug transporters, may further refine dosing predictions. As these advanced approaches mature, they hold the promise of increasingly precise, personalized this compound therapy that maximizes efficacy while minimizing adverse effects, ultimately improving outcomes for patients with epilepsy.

References

- 1. A new population for pharmacokinetic ... model dosing optimization [pubmed.ncbi.nlm.nih.gov]

- 2. A new population pharmacokinetic model for dosing ... [sciencedirect.com]

- 3. Analysis of the Population -Dependent... — Keio University Dose [keio.elsevierpure.com]

- 4. Population analysis of the dose-dependent ... [pubmed.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of this compound after oral ... [pubmed.ncbi.nlm.nih.gov]

- 6. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 7. : Pharmacokinetics, Efficacy, and... | Semantic Scholar this compound [semanticscholar.org]

- 8. Pharmacometabolomics applied to this compound ... pharmacokinetic [link.springer.com]

Comprehensive Application Notes and Protocols: Green Analytical Chemistry Approaches for Zonisamide Determination

Introduction to Green Analytical Chemistry Principles in Pharmaceutical Analysis

Green Analytical Chemistry (GAC) represents a fundamental shift in pharmaceutical analysis that aims to minimize the environmental impact of analytical methods while maintaining analytical performance. The twelve principles of GAC provide a framework for developing eco-friendly methods, emphasizing waste reduction, safer solvents, and energy efficiency. In pharmaceutical quality control and therapeutic drug monitoring, implementing GAC principles is becoming increasingly important for sustainable laboratory practices while maintaining method reliability and accuracy.

The analysis of zonisamide (1,2-benzisoxazole-3-methanesulfonamide), an important antiepileptic medication, has traditionally employed analytical methods that utilize significant quantities of organic solvents. Recent advancements have demonstrated that GAC principles can be successfully applied to this compound determination through method optimization, solvent substitution, and miniaturization approaches. These green methods not only reduce environmental impact but also offer practical advantages including reduced costs, improved safety for analysts, and compatibility with modern analytical instrumentation [1] [2].

This publication provides detailed application notes and protocols for implementing green chemistry principles in the analysis of this compound in pharmaceutical formulations and biological matrices. The protocols encompass HPLC with green mobile phases, TLC-densitometric methods, and advanced UPLC-MS/MS techniques with minimal solvent consumption, along with comprehensive greenness assessment tools to evaluate environmental impact.

Green HPLC Method with Experimental Design Optimization

Experimental Protocol

2.1.1 Materials and Reagents

- This compound reference standard (purity ≥99%)

- Pharmaceutical formulations containing this compound (e.g., Convagran hard gelatin capsules)

- Ethanol (HPLC grade, green alternative to acetonitrile or methanol)

- HPLC-grade water (purified through appropriate water purification system)

- Methanol (HPLC grade, for stock solution preparation only)

2.1.2 Instrumentation and Chromatographic Conditions

- HPLC system with photodiode array detector or equivalent UV detection

- Column: Kromasil C18 column (150 mm × 4.6 mm, 5 µm particle size)

- Mobile phase: Ethanol:water (30:70, v/v) - isocratic elution

- Flow rate: 1.0 mL/min

- Column temperature: 35°C

- Detection wavelength: 280 nm

- Injection volume: 10 µL

- Run time: 10 minutes [1]

2.1.3 Sample Preparation

For pharmaceutical formulation analysis:

- Accurately weigh and transfer powder equivalent to 10 mg this compound to 10 mL volumetric flask.

- Add approximately 7 mL methanol and sonicate for 20 minutes with occasional shaking.

- Dilute to volume with methanol and mix well.

- Filter through 0.45 µm syringe filter, discarding the first 1 mL of filtrate.

- Further dilute with mobile phase to obtain working concentration range of 0.5-10 µg/mL.

For standard solutions:

- Prepare stock solution of 100 µg/mL this compound in methanol.

- Prepare working standards in concentration range of 0.5-10 µg/mL using mobile phase as diluent [1].

Experimental Design Optimization

The method development employed a central composite design (CCD) approach to optimize chromatographic parameters while minimizing experimental runs, aligning with GAC principles by reducing solvent consumption during method development. The CCD evaluated three critical factors:

- Ethanol concentration in mobile phase (20-40%)

- Flow rate (0.8-1.2 mL/min)

- Column temperature (25-45°C)

The design generated 20 experimental runs including 6 center points to estimate experimental error. Response surface methodology was applied to identify optimal conditions that maximized peak area, symmetry, and resolution while minimizing retention time [1].

Table 1: Central Composite Design Parameters and Levels

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Ethanol concentration (%) | 20 | 40 | 30 |

| Flow rate (mL/min) | 0.8 | 1.2 | 1.0 |

| Column temperature (°C) | 25 | 45 | 35 |

TLC-Densitometric Method for Green Analysis

Experimental Protocol

3.1.1 Materials and Reagents

- TLC plates: Aluminum plates precoated with silica gel 60F254 (20 × 10 cm)

- Mobile phase: Chloroform:methanol:acetic acid (8:1.5:0.5, by volume)

- Development chamber: Twin-trough glass chamber, saturation enabled

- This compound standard solutions: Prepared in methanol at concentrations of 2-10 µg/band

3.1.2 Instrumentation and Conditions

- Sample applicator: Camag Linomat autosampler or equivalent with 100 µL syringe

- Application rate: 150 nL/s

- Band length: 8 mm

- Development distance: 8.5 cm in ascending mode

- Development time: Approximately 25 minutes

- Detection: Densitometric scanning at 240 nm

- Slit dimensions: 6.00 × 0.45 mm, micro [1]

3.1.3 Sample Preparation

For pharmaceutical formulation analysis:

- Prepare stock solution as described in HPLC method (section 2.1.3).

- Prepare working solutions in methanol to obtain concentrations of 2-10 µg/band.

- Apply 1 µL volumes for each concentration band using autosampler.

For calibration curve:

- Apply this compound standard solutions in triplicate at concentrations of 2, 4, 6, 8, and 10 µg/band.

- Develop plate in saturated chamber pre-equilibrated with mobile phase for 20 minutes.

- Air dry plate completely and scan at 240 nm [1].

Advanced UPLC-MS/MS Method for Dried Matrix Spots

Experimental Protocol

4.1.1 Materials and Reagents

- This compound reference standard and internal standard (1-(2,3-dichlorphenyl)piperazine)

- Acetonitrile, methanol, water (LC-MS grade)

- Formic acid (LC-MS grade, purity 99%)

- Guthrie cards: Whatman 903 cellulose-based cards for dried blood/plasma spots

4.1.2 Instrumentation and Chromatographic Conditions

- UPLC system: Waters Acquity UPLC H-Class or equivalent

- Column: Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm particle size)

- Mobile phase: Acetonitrile:water (85:15, v/v) with 0.075% formic acid - isocratic elution

- Flow rate: 0.225 mL/min

- Column temperature: 30°C

- Injection volume: 3 µL

- Run time: <2.5 minutes

- Mass spectrometer: Triple quadrupole with ESI+ ionization

- MRM transitions: this compound: 213.05 > 132.05; IS: 232.12 > 118.10 [3]

4.1.3 Sample Preparation (Dried Blood/Plasma Spots)

- Apply 50 µL of calibrator, control, or patient sample onto Guthrie cards.

- Dry spots for at least 3 hours at ambient temperature.

- Store in zipper-sealed bags with desiccant at -20°C until analysis.

- Precisely punch entire spot (determined by image processing) into 2 mL microcentrifuge tube.

- Add 100 µL of internal standard working solution in acetonitrile:water (80:20, v/v).

- Vortex mix for 10 seconds and incubate for 30 minutes with shaking.

- Centrifuge at 14,000 × g for 5 minutes.

- Transfer 80 µL of supernatant to autosampler vial for analysis [3].

Method Validation and Comparative Data

Analytical Performance Characteristics

Table 2: Comparison of Green Analytical Methods for this compound Determination

| Parameter | HPLC Method | TLC-Densitometric Method | UPLC-MS/MS Method |

|---|---|---|---|

| Linear range | 0.5-10 µg/mL | 2-10 µg/band | 0.1-50 µg/mL (DBS/DPS) |

| Retention time/Rf | 4.2 min | Rf = 0.62 | 1.8 min |

| LOD | 0.15 µg/mL | 0.5 µg/band | 0.03 µg/mL |

| LOQ | 0.5 µg/mL | 2 µg/band | 0.1 µg/mL |

| Precision (% RSD) | <2% | <1.5% | <15% (LLOQ), <10% (other) |

| Accuracy | 98.5-101.2% | 98.0-102.5% | 85-115% (LLOQ), 85-110% (other) |

| Greenness score (AGREE) | 0.82 | 0.76 | 0.85 |

Greenness Assessment

The environmental impact of each method was evaluated using three assessment tools:

- Analytical GREEnness (AGREE) calculator: Provides comprehensive score based on all GAC principles

- Green Analytical Procedure Index (GAPI): Visual pictogram representing environmental impact

- Analytical Eco-Scale: Penalty point system for non-green parameters [1] [3]

The AGREE scores demonstrate that all three methods exhibit excellent green characteristics, with the UPLC-MS/MS method showing the highest score due to minimal solvent consumption and waste generation. The HPLC method scored highly due to ethanol substitution for more hazardous solvents, while the TLC method, despite using some hazardous solvents, benefits from minimal solvent volumes and multi-sample parallel processing [1].

Experimental Workflows and Signaling Pathways

The experimental design optimization process for developing green analytical methods follows a systematic workflow that integrates quality by design (QbD) principles with green chemistry objectives. The following diagram illustrates this optimization process:

The method selection process for this compound analysis depends on the specific application requirements, available instrumentation, and green chemistry priorities. The following decision pathway guides analysts in selecting the most appropriate green method:

Conclusion and Application Notes

The implementation of Green Analytical Chemistry principles in this compound determination provides significant advantages in terms of environmental sustainability, analyst safety, and operational efficiency. The methods detailed in these application notes demonstrate that green alternatives can successfully replace conventional approaches without compromising analytical performance.

Key Advantages of Green Methods

Environmental impact reduction: Replacement of acetonitrile with ethanol in HPLC methods decreases toxicity and environmental persistence while maintaining chromatographic performance [1] [2].

Solvent consumption minimization: The UPLC-MS/MS method with dried matrix spots reduces solvent consumption to 0.225 mL per run compared to 1-1.5 L per day in conventional HPLC methods, dramatically decreasing waste generation [3].

Energy efficiency: Shorter run times and isocratic elution in the developed methods reduce energy consumption compared to traditional gradient methods.

Economic benefits: Reduced solvent consumption and waste disposal costs provide significant economic advantages for high-volume quality control laboratories.

Implementation Recommendations

For successful implementation of these green analytical methods:

Method transfer: Conduct partial validation when transferring methods between laboratories to verify performance under local conditions.

Column care: Despite using aqueous mobile phases, modern stationary phases demonstrate excellent stability when proper care is maintained, including regular flushing with appropriate solvents.